molecular formula C22H23N5O2 B11192899 Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11192899
M. Wt: 389.4 g/mol
InChI Key: JAVGUEBTEHZQPX-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • A microwave-mediated, catalyst-free synthesis has been established for 1,2,4-triazolo[1,5-a]pyridines.
    • The tandem reaction involves enaminonitriles and benzohydrazides, proceeding via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
    • This method demonstrates broad substrate scope, good functional group tolerance, and excellent yields.
    • Scale-up reactions and late-stage functionalization further highlight its synthetic utility .
  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Used as building blocks in drug discovery and materials science.

      Biology: Investigated for biological activities due to their unique structure.

      Medicine: Potential applications in treating specific diseases (e.g., cardiovascular disorders, diabetes).

      Industry: Utilized in material sciences.

  • Mechanism of Action

    • The exact mechanism remains context-dependent.
    • Molecular targets and pathways involved are specific to the biological activity being studied.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C22H23N5O2

    Molecular Weight

    389.4 g/mol

    IUPAC Name

    ethyl 7-[4-(dimethylamino)phenyl]-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C22H23N5O2/c1-4-29-21(28)18-19(15-8-6-5-7-9-15)25-22-23-14-24-27(22)20(18)16-10-12-17(13-11-16)26(2)3/h5-14,20H,4H2,1-3H3,(H,23,24,25)

    InChI Key

    JAVGUEBTEHZQPX-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4

    Origin of Product

    United States

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